- Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy, Journal of Medicinal Chemistry, 2021, 64(19), 14142-14152

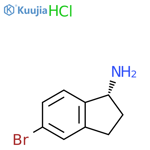

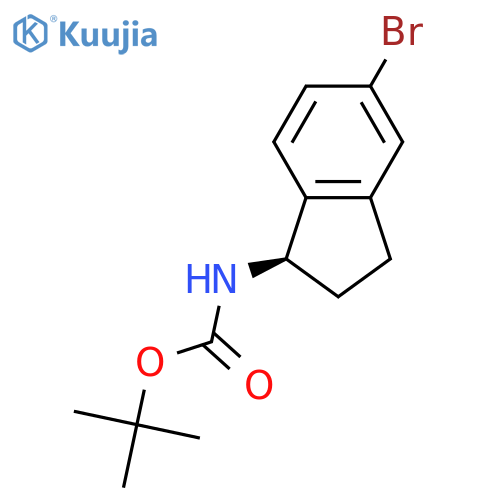

Cas no 903555-98-6 (tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate)

903555-98-6 structure

商品名:tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate

CAS番号:903555-98-6

MF:C14H18BrNO2

メガワット:312.202223300934

MDL:MFCD29058912

CID:4659194

PubChem ID:58686168

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

- tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate

- Carbamic acid, [(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester (9CI)

- 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate (ACI)

- tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate

- SCHEMBL21178364

- (R)-t-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

- AKOS027329606

- 903555-98-6

- DTXSID901158233

- EN300-21638813

- MFCD29058912

- (R)-1-(Boc-amino)-5-bromo-2,3-dihydro-1h-inden

- (R)-tert-Butyl(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

- 1,1-Dimethylethyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate

- AS-74194

- CS-0162240

-

- MDL: MFCD29058912

- インチ: 1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m1/s1

- InChIKey: LFSNVJDYBBIPHH-GFCCVEGCSA-N

- ほほえんだ: N([C@@H]1CCC2C=C(C=CC1=2)Br)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 311.05209g/mol

- どういたいしつりょう: 311.05209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 38.3

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1225208-1g |

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

903555-98-6 | 95% | 1g |

$1500 | 2024-06-03 | |

| eNovation Chemicals LLC | D756512-100mg |

Carbamic acid, [(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester (9CI) |

903555-98-6 | 95% | 100mg |

$85 | 2024-06-06 | |

| Enamine | EN300-21638813-0.05g |

tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |

903555-98-6 | 0.05g |

$683.0 | 2023-09-16 | ||

| eNovation Chemicals LLC | D756512-1g |

Carbamic acid, [(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester (9CI) |

903555-98-6 | 95% | 1g |

$335 | 2024-06-06 | |

| abcr | AB542219-250 mg |

(R)-t-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate; . |

903555-98-6 | 250mg |

€720.90 | 2023-06-14 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15375-1g |

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

903555-98-6 | 95% | 1g |

¥2000.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R941880-250mg |

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

903555-98-6 | 97% | 250mg |

¥3,163.50 | 2022-08-31 | |

| Enamine | EN300-21638813-1.0g |

tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |

903555-98-6 | 1g |

$813.0 | 2023-05-24 | ||

| Enamine | EN300-21638813-10.0g |

tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |

903555-98-6 | 10g |

$3500.0 | 2023-05-24 | ||

| Enamine | EN300-21638813-2.5g |

tert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |

903555-98-6 | 2.5g |

$1594.0 | 2023-09-16 |

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, 0 °C; 3 h, rt

リファレンス

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate Raw materials

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate Preparation Products

tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

903555-98-6 (tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:903555-98-6)tert-butyl N-(1R)-5-bromo-2,3-dihydro-1H-inden-1-ylcarbamate

清らかである:99%

はかる:1g

価格 ($):294.0